molecular formula C7H10O3 B1591253 4-Cyclopropyl-4-oxobutyric acid CAS No. 53712-75-7

4-Cyclopropyl-4-oxobutyric acid

Cat. No.: B1591253
CAS No.: 53712-75-7
M. Wt: 142.15 g/mol
InChI Key: ISZLFKWEBSKHTO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4-oxobutyric acid is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. It is a derivative of butyric acid, featuring a cyclopropyl group attached to the fourth carbon atom of the butyric acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4-oxobutyric acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4-cyclopropylbutanoic acid using oxidizing agents such as potassium permanganate or chromic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-4-oxobutyric acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substitution: Halogenation with chlorine or bromine in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Cyclopropyl-4-oxobutyric acid has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and effects on cellular processes.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

4-Cyclopropyl-4-oxobutyric acid is structurally similar to other cyclopropyl-containing compounds, such as cyclopropylacetic acid and cyclopropylbutyric acid. its unique structure and properties distinguish it from these compounds, making it a valuable tool in research and industry.

Comparison with Similar Compounds

  • Cyclopropylacetic acid

  • Cyclopropylbutyric acid

  • Cyclopropylmalonic acid

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Properties

IUPAC Name

4-cyclopropyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(5-1-2-5)3-4-7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZLFKWEBSKHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584099
Record name 4-Cyclopropyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53712-75-7
Record name 4-Cyclopropyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclopropyl-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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